Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and functional properties.
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is currently unknown due to the lack of specific studies on this compound. Compounds with a trifluoromethyl group often exhibit unique behaviors due to the electronegativity of the fluorine atoms . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The presence of a trifluoromethyl group in other compounds has been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group in other compounds has been associated with improved drug potency . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(trifluoromethyl)benzene and thiophene-2-carboxylic acid.
Esterification: The carboxylic acid group on the benzothiophene ring is then esterified using ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Comparison with Similar Compounds
Ethyl 5-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 5-chloro-1-benzothiophene-2-carboxylate: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness: Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-5-8(12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUQGFWUYSWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155004 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-98-0 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.